molecular formula C20H21N3O5 B11369835 2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11369835
M. Wt: 383.4 g/mol
InChI Key: AVJBZBDQBVJICL-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenoxy group, a propan-2-yloxyphenyl group, and an oxadiazolyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Formation of the Propan-2-yloxyphenyl Intermediate: This step involves the reaction of 4-hydroxyacetophenone with isopropyl bromide in the presence of a base to form the propan-2-yloxyphenyl intermediate.

    Formation of the Oxadiazolyl Intermediate: This step involves the reaction of an appropriate hydrazide with a nitrile compound to form the oxadiazolyl intermediate.

    Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate, the propan-2-yloxyphenyl intermediate, and the oxadiazolyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide (CAS Number: 898616-56-3) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5}, with a molecular weight of 397.4 g/mol. The structure features a methoxyphenoxy group and an oxadiazole moiety, which are known to contribute to biological activity.

In Vitro Studies

  • Cell Line Testing : Compounds similar to this compound have been tested against multiple cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). These studies typically employ assays such as MTT or cell proliferation assays to determine cytotoxicity and efficacy.
    CompoundCell LineIC50 Value (µM)Reference
    Compound AMCF-79.4
    Compound BHepG210.28
    Compound CMDA-MB-2318.107

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:

  • Inhibition of Kinases : Many compounds have been shown to inhibit kinases such as ERK1/2, which are critical in cell signaling pathways associated with proliferation and survival.
  • Induction of Apoptosis : Activation of caspases (e.g., caspase 3, 8, and 9) has been noted in several studies as a pathway through which these compounds induce programmed cell death in cancer cells.

Case Studies

Several case studies have documented the biological activity of related oxadiazole compounds:

  • Study on Antitumor Activity : A study evaluated a series of oxadiazole derivatives for their antitumor activity across various cell lines. The most potent compound exhibited an IC50 value of 9.4 µM against a panel of 11 different tumor types, indicating significant selectivity and potential for therapeutic development .
  • Mechanistic Insights : Another investigation into the effects of oxadiazole derivatives revealed that some compounds induce apoptosis through mitochondrial pathways and activate signaling cascades that lead to cell cycle arrest .

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H21N3O5/c1-13(2)27-15-10-8-14(9-11-15)19-20(23-28-22-19)21-18(24)12-26-17-7-5-4-6-16(17)25-3/h4-11,13H,12H2,1-3H3,(H,21,23,24)

InChI Key

AVJBZBDQBVJICL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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